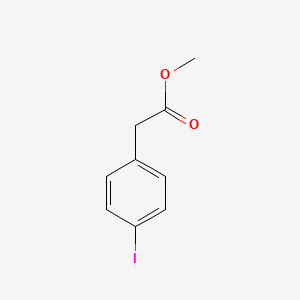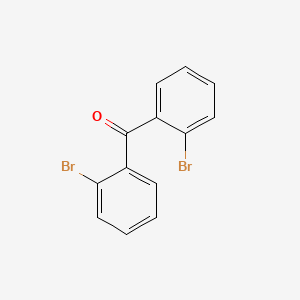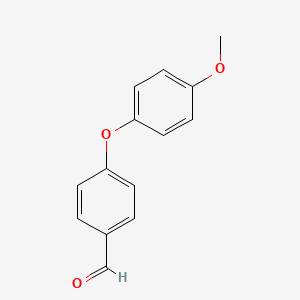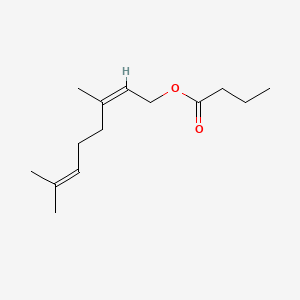
Nerylbutyrat
Übersicht
Beschreibung
Neryl butyrate is a constituent of volatile oils obtained from aromatic plants . It has the molecular formula C14H24O2 and a molecular weight of 224.3392 . The IUPAC Standard InChI for Neryl butyrate is InChI=1S/C14H24O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h8,10H,5-7,9,11H2,1-4H3/b13-10- .
Synthesis Analysis
The synthesis of linear neryl diesters, including neryl butyrate, can be successfully achieved through a butylstannoic catalyzed esterification process . The final conversion of nerol and carboxylic groups was higher than 95% using a stoichiometric molar ratio of reagents in mild conditions .
Molecular Structure Analysis
The molecular structure of Neryl butyrate can be represented as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
In a study, Neryl butyrate was found to induce a contraction when it stimulated aortic rings under resting tonus . This contractile effect was augmented in endothelium-denuded aortic rings .
Physical And Chemical Properties Analysis
Neryl butyrate has a molecular weight of 224.34 . It has a CAS Registry Number of 999-40-6 .
Wissenschaftliche Forschungsanwendungen
Herz-Kreislauf-Forschung
Nerylbutyrat wurde auf seine Auswirkungen auf kardiovaskuläre Parameter untersucht. In isolierten Ratten-Aortenpräparaten induzierte es eine kontraktile Wirkung, die in Aortenringen ohne Endothel verstärkt wurde. Dies deutet darauf hin, dass this compound zur Untersuchung der Mechanismen der Gefäßkontraktion und der Rolle des Endothels bei der Modulation des Gefäßtonus verwendet werden könnte .
Pharmakologische Studien
Die Fähigkeit der Verbindung, bei intravenöser Injektion in wache Ratten eine arterielle Hypotonie und Bradykardie zu induzieren, weist auf ihr Potenzial für pharmakologische Forschung hin. Sie könnte helfen, die systemischen Einflüsse zu verstehen, die zu diesen kardiovaskulären Reaktionen führen .
Anwendungen in der Aromenindustrie
This compound ist ein Bestandteil von flüchtigen Ölen, die aus aromatischen Pflanzen gewonnen werden, die für die Parfüm-, Aroma- und Pharmaindustrie von Interesse sind. Seine Präsenz in diesen Ölen kann für die Entwicklung neuer Düfte und Aromen genutzt werden .
Pheromonforschung
This compound kommt in Drüsensekreten von weiblichen Agriotes acuminatus, einer Art von Schnellkäfer, vor und wirkt als Sexualpheromon. Diese Anwendung ist entscheidend für entomologische Studien, insbesondere für das Verständnis des Insektenverhaltens und die Entwicklung von Schädlingsbekämpfungsmethoden .
Analytische Chemie
Im Bereich der analytischen Chemie sind die chemischen Eigenschaften von this compound, wie z. B. sein Molekulargewicht und seine Struktur, wichtig für die Charakterisierung von Terpenestern. Die Gaschromatographie kann verwendet werden, um seine Anwesenheit und Konzentration in verschiedenen Proben zu analysieren .
Aroma- und Duftstoff
Aufgrund seines grünartigen Geruchs und Geschmacks wird this compound als Aroma- und Duftstoff verwendet. Diese Anwendung ist von Bedeutung in der Lebensmittelforschung, insbesondere bei der Entwicklung und Verbesserung von Lebensmittelzusatzstoffen und Aromastoffen .
Vergleich mit vasorelaxierenden Analoga
Die Forschung hat die Wirkungen von this compound mit seinen vasorelaxierenden Analoga verglichen. Dieser Vergleich ist für die pharmazeutische Chemie von entscheidender Bedeutung, da er bei der Entwicklung und Synthese neuer Verbindungen mit den gewünschten biologischen Aktivitäten hilft .
Studien zum Wirkmechanismus
Die kontraktilen Wirkungen von this compound wurden durch α-adrenerge Antagonisten gehemmt, was auf die Beteiligung von α-Adrenozeptoren hinweist. Dieser Befund ist für die pharmakologische und biochemische Forschung unerlässlich, da er Einblicke in die molekularen Mechanismen liefert, die den biologischen Wirkungen der Verbindung zugrunde liegen .
Wirkmechanismus
Target of Action
Neryl butyrate, a constituent of volatile oils obtained from aromatic plants , primarily targets the α-adrenoceptors located in the endothelial and smooth muscle cells . These receptors play a crucial role in regulating vascular tone and blood pressure .
Mode of Action
The interaction of Neryl butyrate with its targets results in a unique physiological response. Instead, it induces a contraction when it stimulates aortic rings under resting tonus . This contractile effect is augmented in endothelium-denuded aortic rings .
Pharmacokinetics
It’s known that neryl butyrate can be administered intravenously
Result of Action
The molecular and cellular effects of Neryl butyrate’s action are primarily observed in the cardiovascular system. In vivo, Neryl butyrate causes hypotension, suggesting that other systemic influences than vasoconstriction may occur . Additionally, it induces arterial hypotension and bradycardia when injected intravenously to awake rats .
Action Environment
The action, efficacy, and stability of Neryl butyrate can be influenced by various environmental factors. For instance, the presence of endothelium, nitric oxide synthase, and guanylyl cyclase can augment the contractile effect of Neryl butyrate . Conversely, the presence of cyclooxygenase inhibitor indomethacin eliminates this phenomenon . The contractile responses decrease in the presence of verapamil, a L-type Ca2+ channel blocker, or when Ca2+ is removed from the extracellular solution .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Neryl butyrate is a synthetic compound with a molecular weight of 224.34
Cellular Effects
It has been shown to induce contractile effects on isolated preparations of rat aorta . This suggests that Neryl butyrate may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that the contractile effects of Neryl butyrate were inhibited by α-adrenergic antagonists, indicating the involvement of α-adrenoceptors in the mechanism of action
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Neryl butyrate in laboratory settings. It has been observed that Neryl butyrate induced a contraction when it stimulated aortic rings under resting tonus
Eigenschaften
IUPAC Name |
[(2Z)-3,7-dimethylocta-2,6-dienyl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h8,10H,5-7,9,11H2,1-4H3/b13-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBOMYJPSRFZAL-RAXLEYEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC/C=C(/C)\CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883634 | |
| Record name | Butanoic acid, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid/sweet, leafy, floral odour | |
| Record name | Neryl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/279/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
239.00 to 240.00 °C. @ 760.00 mm Hg | |
| Record name | Neryl butyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in alcohol; insoluble in water, 1 ml in 6 ml 80% alcohol (in ethanol) | |
| Record name | Neryl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/279/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.898-0.910 | |
| Record name | Neryl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/279/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
999-40-6 | |
| Record name | Neryl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=999-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neryl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neryl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NERYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83580OVF8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Neryl butyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary sources of Neryl Butyrate and what are its characteristic properties?
A1: Neryl Butyrate is found as a constituent in the essential oils of various plants. For instance, it is present in Artemisia absinthium L. (wormwood) [, ], a plant traditionally used for its medicinal properties. It contributes to the characteristic aroma profile of these plants.
Q2: What is the chemical structure of Neryl Butyrate and how can it be identified?
A2: Neryl Butyrate is a monoterpene ester with the molecular formula C14H24O2. Its structure can be analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), which helps to identify and quantify individual components within a complex mixture like essential oils [, ].
Q3: How does the chemical composition of essential oils containing Neryl Butyrate vary?
A4: The concentration of Neryl Butyrate, along with other constituents, in essential oils can differ significantly depending on the geographical origin of the plant, harvest time, and extraction methods used. For example, studies have shown variations in Neryl Butyrate content in Artemisia absinthium essential oils from different European countries [, ].
Q4: Are there any analytical challenges in studying Neryl Butyrate?
A5: Analyzing volatile compounds like Neryl Butyrate in complex mixtures requires careful optimization of analytical methods. Factors like volatility and potential degradation during analysis need to be considered for accurate quantification and characterization [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one](/img/structure/B1588522.png)
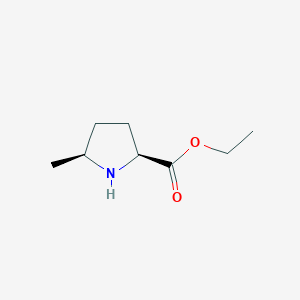
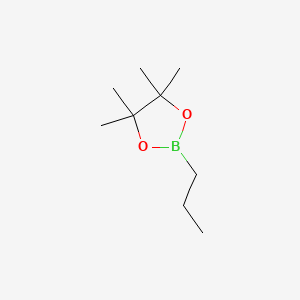
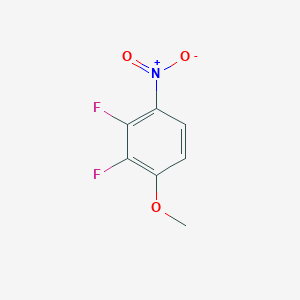
![1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B1588527.png)
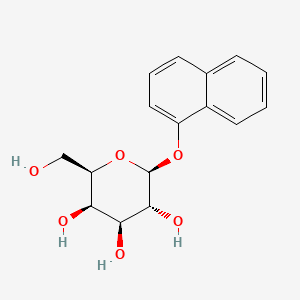
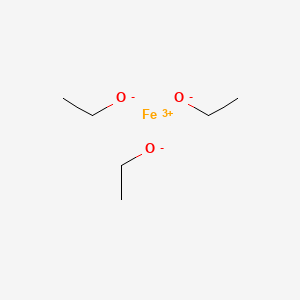


![Methyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B1588535.png)
